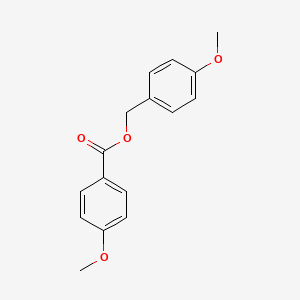
p-Methoxybenzyl p-anisate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Methoxybenzyl p-anisate: is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.2958 g/mol . It is also known by other names such as 4-Methoxybenzyl 4-methoxybenzoate and p-Anisic acid, p-methoxybenzyl ester . This compound is characterized by its achiral nature and is commonly used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Synthesis from Anisyl Alcohol and Phosgene:
Reactants: Anisyl alcohol and phosgene.
Process: Anisyl alcohol reacts with phosgene to form p-methoxybenzyl chloroformate, which is then used to synthesize p-methoxybenzyl p-anisate.
-
Protection/Deprotection Approach:
Reactants: p-Methoxybenzyl chloride and various phenols.
Conditions: Mild basic conditions with reaction times of 3-6 hours.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Dichlorodicyanobenzoquinone (DDQ).
Conditions: Mildly oxidizing conditions.
Products: The oxidation of p-methoxybenzyl p-anisate leads to the formation of p-methoxybenzaldehyde.
-
Substitution:
Reagents: Sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: Moderately strong base conditions.
Common Reagents and Conditions:
DDQ: Used for oxidative deprotection.
Sodium Hydride (NaH): Used in substitution reactions.
Trifluoroacetic Acid (TFA): Used for deprotection under acidic conditions.
Major Products:
p-Methoxybenzaldehyde: Formed through oxidation.
Various Derivatives: Formed through substitution reactions with different nucleophiles.
Scientific Research Applications
Chemistry:
Protecting Group: p-Methoxybenzyl p-anisate is used as a protecting group for alcohols and amines in organic synthesis.
Biology and Medicine:
Bioactive Delivery Systems: It is used in the development of bioactive (co)oligoesters for controlled delivery of p-anisic acid in cosmetic applications.
Industry:
Mechanism of Action
Protection Mechanism:
Williamson Ether Synthesis: The main method of protection involves the generation of an alkoxide which undergoes SN2 substitution with an activated agent like p-methoxybenzyl chloride.
Deprotection Mechanism:
Comparison with Similar Compounds
p-Methoxybenzyl Chloride: Used as a starting material for the synthesis of p-methoxybenzyl p-anisate.
p-Anisic Acid: Another compound with similar applications in organic synthesis.
Uniqueness:
Biological Activity
p-Methoxybenzyl p-anisate, a compound derived from p-anisic acid and methanol, is gaining attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
This compound is an ester formed from the condensation of p-anisic acid with methanol. It belongs to the class of organic compounds known as methoxybenzoates, characterized by their aromatic structure and functional groups that contribute to their biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study showed that it effectively inhibited the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 8 μM against Enterococcus faecalis, indicating its potential as an antibacterial agent .
Antioxidant Activity
The presence of methoxy groups in its structure enhances the compound's antioxidant properties. Studies have demonstrated that this compound can donate hydrogen atoms or electrons, stabilizing free radicals and reducing oxidative stress in cells. Comparative analyses with standard antioxidants revealed that it outperformed some common compounds in various assays .
Cytotoxic Effects
In vitro studies on cancer cell lines have shown that this compound possesses antiproliferative effects. The compound displayed IC50 values ranging from 1.2 to 5.3 μM, suggesting its potential role in cancer treatment by inhibiting cell growth without significant toxicity to normal cells .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound can mitigate oxidative damage in cells, enhancing cell survival under stress conditions.
- Cell Cycle Arrest : The antiproliferative effects are likely due to the compound's ability to induce cell cycle arrest in cancer cells, preventing their division and proliferation.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to membrane disruption and interference with metabolic pathways.
Study 2: Antioxidant Potential
In another investigation focused on antioxidant activity, researchers employed several assays (DPPH, ABTS, and FRAP) to assess the efficacy of this compound. The results demonstrated a dose-dependent increase in antioxidant capacity, suggesting its potential use in formulations aimed at reducing oxidative stress-related diseases.
Data Summary
Properties
CAS No. |
24318-43-2 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 4-methoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-18-14-7-3-12(4-8-14)11-20-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3 |
InChI Key |
PUXJRQHDLYGOCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















